Product packaging for Ammonium O,O-diphenyl dithiophosphate(Cat. No.:CAS No. 1085-35-4)

Ammonium O,O-diphenyl dithiophosphate

Cat. No.: B091876
CAS No.: 1085-35-4
M. Wt: 299.4 g/mol
InChI Key: VWEOUWFQTQSZTG-UHFFFAOYSA-N
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Description

Overview of Organo-dithiophosphorus Compounds

Organo-dithiophosphorus compounds are a class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to two sulfur atoms and two organic moieties. These compounds are derivatives of dithiophosphoric acid and exhibit a wide range of chemical properties and applications stemming from the unique electronic and steric characteristics of the dithiophosphate (B1263838) group. The general structure of a dithiophosphate anion is [(RO)₂PS₂]⁻, where 'R' represents an organic group.

The versatility of organo-dithiophosphorus chemistry is underscored by the ability to modify the 'R' group, which can be an alkyl or aryl substituent. This variability allows for the fine-tuning of the compound's properties, such as its solubility, stability, and coordinating ability. These compounds are known for their roles as lubricant additives, pesticides, and flotation agents in mining operations. ontosight.ai

Significance of Dithiophosphate Ligands in Contemporary Chemical Research

Dithiophosphate ligands, derived from dithiophosphoric acids, are of considerable interest in coordination chemistry. They are classified as "soft" ligands due to the presence of the polarizable sulfur donor atoms, which allows them to form stable complexes with a wide array of metal ions, particularly those of the transition metals. The [(RO)₂PS₂]⁻ ligand can coordinate to a metal center in a bidentate fashion, forming a four-membered chelate ring, or in a monodentate fashion.

The resulting metal-dithiophosphate complexes have found applications in various fields. For instance, zinc dialkyldithiophosphates are widely used as anti-wear and antioxidant additives in lubricating oils. In the realm of materials science, dithiophosphate ligands are utilized in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). Furthermore, their ability to form complexes with heavy metals is exploited in solvent extraction and analytical chemistry for the separation and determination of various metal ions. nih.gov

Specific Context of Ammonium (B1175870) O,O-diphenyl Dithiophosphate within Dithiophosphate Chemistry

Ammonium O,O-diphenyl dithiophosphate, with the chemical formula [(C₆H₅O)₂PS₂]NH₄, is a specific salt within the dithiophosphate family where the organic moieties are phenyl groups. ontosight.ai This substitution of an aromatic group significantly influences the compound's properties compared to its alkyl counterparts. The phenyl groups introduce steric bulk and electronic effects that can alter the ligand's coordination behavior and the stability of its metal complexes.

The presence of the ammonium cation makes it a readily available source of the O,O-diphenyl dithiophosphate anion for the synthesis of various metal complexes. Its applications are diverse, ranging from use as a flotation agent in mineral processing to a component in the formulation of pesticides. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14NO2PS2 B091876 Ammonium O,O-diphenyl dithiophosphate CAS No. 1085-35-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1085-35-4

Molecular Formula

C12H14NO2PS2

Molecular Weight

299.4 g/mol

IUPAC Name

azanium;diphenoxy-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C12H11O2PS2.H3N/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12;/h1-10H,(H,16,17);1H3

InChI Key

VWEOUWFQTQSZTG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)[S-].[NH4+]

Canonical SMILES

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)[S-].[NH4+]

Other CAS No.

1085-35-4

Origin of Product

United States

Synthesis and Characterization

The synthesis of ammonium (B1175870) dithiophosphates generally involves a two-step process. The first step is the preparation of the corresponding dithiophosphoric acid, followed by its neutralization with ammonia (B1221849) or an amine.

A common method for the synthesis of O,O-dialkyl or O,O-diaryl dithiophosphoric acids is the reaction of phosphorus pentasulfide (P₂S₅) with the corresponding alcohol or phenol (B47542). In the case of O,O-diphenyl dithiophosphoric acid, the reaction would involve phosphorus pentasulfide and phenol.

Subsequent neutralization of the resulting O,O-diphenyl dithiophosphoric acid with ammonia yields Ammonium O,O-diphenyl dithiophosphate (B1263838).

While specific details for the synthesis of Ammonium O,O-diphenyl dithiophosphate are not extensively documented in the provided search results, the synthesis of a closely related compound, hydroxyethyl (B10761427) ammonium O,O'-diphenyl dithiophosphate, involves the reaction of phosphorus pentasulfide with phenol and ethanolamine (B43304) in a toluene (B28343) solvent under reflux conditions. This suggests a similar synthetic strategy for the target compound, substituting ethanolamine with ammonia.

Comprehensive Spectroscopic and Structural Characterization of O,o Diphenyl Dithiophosphate Derivatives

Solid-State Structural Elucidation

Single Crystal X-Ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of crystalline compounds. For dithiophosphate (B1263838) derivatives, this technique reveals the coordination geometry around the phosphorus atom and the nature of intermolecular interactions.

In a study of the triethylammonium (B8662869) salt of O,O'-bis(o-tolyl)dithiophosphate, single-crystal X-ray analysis showed a distorted tetrahedral geometry around the phosphorus atom, which is coordinated to two sulfur and two oxygen atoms. The crystal structure is stabilized by N-H---S hydrogen bonds involving one of the sulfur atoms. researchgate.net Similarly, the crystal structure of ammonium (B1175870) O,O'-diethyl dithiophosphate shows the ammonium cation connected by four N-H···S hydrogen bonds to four tetrahedral O,O'-diethyl dithiophosphate anions, forming layered structures. nih.gov These layers are held together by van der Waals forces between the ethyl groups. nih.gov

The phosphorus-sulfur (P-S) bond lengths in the O,O'-diethyl dithiophosphate anion were found to be 1.9720(8) Å and 1.9753(8) Å. nih.gov In related dithiophosphate complexes, the geometry around the phosphorus atom is consistently found to be tetrahedral. researchgate.net The crystal packing in these compounds often reveals extensive hydrogen bonding networks, which play a crucial role in the stability of the crystal lattice. nih.govresearchgate.net

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
[Et3NH]⁺[(2-MeC6H4O)₂PS₂]⁻MonoclinicP2(1)/cDistorted tetrahedral P, N-H---S H-bonds researchgate.net
NH₄⁺[(C₂H₅O)₂PS₂]⁻Not specifiedNot specifiedTetrahedral P, N-H---S H-bonds, layered structure nih.gov
[{(2,4-(CH₃)₂C₆H₃O)₂PS₂HNEt₃}]OrthorhombicPbcaTetrahedral P, N-H---S H-bonds researchgate.net
[{(3,4-(CH₃)₂C₆H₃O)₂PS₂HNEt₃}]TriclinicP1Tetrahedral P, N-H---S H-bonds researchgate.net

Solution-State Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of molecules.

Proton (¹H) NMR Spectroscopy for Ligand Proton Environments

¹H NMR spectroscopy provides information about the protons in a molecule. In derivatives of O,O-diphenyl dithiophosphate, the aromatic protons of the phenyl groups typically appear as multiplets in the region of δ 7.0-8.0 ppm. For example, in S-benzyl-O,O'-bis(2-naphthyl)dithiophosphate, the aromatic protons are observed in this region. researchgate.net The specific chemical shifts and coupling patterns can provide detailed information about the substitution pattern on the aromatic rings. In complexes where other organic ligands are present, such as in gold(I) dithiophosphonate complexes, the proton signals of these ligands can also be observed and assigned. unirioja.es

Compound FragmentTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (Ph)7.0 - 8.2Multiplet (m)
Alkyl Protons (e.g., -CH₃, -CH₂)1.0 - 4.5Varies (s, d, t, q, m)

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In O,O-diphenyl dithiophosphate derivatives, the carbon atoms of the phenyl rings give rise to signals in the aromatic region of the spectrum, typically between δ 120 and 150 ppm. The carbon atoms directly bonded to the oxygen atoms (ipso-carbons) often show coupling to the phosphorus nucleus (J(P-C)), which can be a useful diagnostic tool. For example, in S-benzyl-O,O'-bis(2-naphthyl)dithiophosphate, the carbon signals were assigned based on their chemical shifts and multiplicities. researchgate.net In solid-state ¹³C NMR studies of silver(I) complexes with O,O'-dialkyl dithiophosphates, the signals for the different carbon atoms in the alkyl groups were clearly resolved. researchgate.net

Carbon TypeTypical Chemical Shift (δ, ppm)P-C Coupling
Aromatic C (ipso)~147Yes
Aromatic C (ortho, meta, para)125 - 133Sometimes observed
Alkyl C (α to O)60 - 75Yes
Alkyl C (other)10 - 40Sometimes observed

Phosphorus-31 (³¹P) NMR Spectroscopy for Phosphorus Nucleus Characterization

³¹P NMR spectroscopy is a highly sensitive and informative technique for studying phosphorus-containing compounds. mdpi.com The chemical shift of the phosphorus nucleus is very sensitive to its electronic environment and coordination geometry. diva-portal.org For dithiophosphate derivatives, the ³¹P chemical shifts typically appear in a characteristic range. For instance, zinc dialkyldithiophosphates (ZDDPs), which are structurally related, show ³¹P signals around 109.74 ppm. dtic.mil

Studies have shown a correlation between the ³¹P chemical shift tensor and the molecular structure, particularly the S-P-S bond angle in metal dithiophosphate complexes. diva-portal.org This relationship allows for structural inferences to be made from the NMR data. In solid-state ³¹P NMR, chemical shift anisotropy (CSA) provides further structural information. The parameters of the CSA can reveal details about the symmetry of the electronic environment around the phosphorus nucleus and the nature of the ligand's coordination to a metal center. researchgate.netdiva-portal.org For example, the CSA values have been used to confirm that dithiophosphate groups act as bridging ligands in silver(I) complexes. researchgate.net

Compound TypeTypical ³¹P Chemical Shift (δ, ppm)Key ObservationsReference
Gold(I) dithiophosphonate complexes99.32 - 102.29Presence of cis and trans isomers unirioja.es
S-benzyl-O,O'-bis(2-naphthyl)dithiophosphate32.0Single peak indicating one P environment researchgate.net
Zinc dialkyldithiophosphates (in oil)~109.7Single peak dtic.mil
Silver(I) O,O'-dialkyl dithiophosphate complexes (solid-state)VariesSignals assigned based on crystal structure researchgate.net

Other Multinuclear NMR Studies (e.g., ¹¹⁹Sn, ⁶⁵Cu, ¹²⁵Te) for Metal-Ligand Interactions

Multinuclear NMR spectroscopy is a powerful tool for elucidating the nature of metal-ligand interactions in O,O-diphenyl dithiophosphate complexes. By observing the NMR signals of nuclei other than ¹H, ¹³C, and ³¹P, researchers can gain direct insight into the coordination environment of the metal center.

¹¹⁹Sn NMR: In organotin(IV) compounds, the ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. rsc.org For instance, the reaction of polydentate pro-ligands with diorganotin chlorides results in monomeric structures with penta-coordinated tin atoms or dimeric structures with hexa-coordinated tin atoms, which can be distinguished by their ¹¹⁹Sn NMR spectra. rsc.org

⁶⁵Cu NMR: Solid-state ⁶⁵Cu NMR spectroscopy has been employed to study polycrystalline copper(I) O,O-dialkyldithiophosphate cluster compounds. diva-portal.org This technique provides information about the copper cores within these clusters, which can exist as Cu₄, Cu₆, or Cu₈ units. diva-portal.org The different coordination modes of the dithiophosphate ligands in these clusters influence the ⁶⁵Cu NMR response. diva-portal.org

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the bonding within O,O-diphenyl dithiophosphate and its metal complexes by probing the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (e.g., P=S, P-S, P-O-C stretching vibrations)

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in O,O-diphenyl dithiophosphate derivatives. The key vibrational bands are associated with the P=S, P-S, and P-O-C bonds.

In the FT-IR spectra of titanium(IV) O,O'-dimethyl diphenyldithiophosphates, characteristic absorption bands are observed for various stretching vibrations. researchgate.net For example, the P-O-(C) stretching vibration appears around 967.2 cm⁻¹, while the asymmetric and symmetric P-S stretching vibrations are found at approximately 684.0 cm⁻¹ and 599.2 cm⁻¹, respectively. researchgate.net The coordination of the dithiophosphate ligand to a metal ion, such as titanium, is evidenced by the appearance of a new band corresponding to the Ti-S stretching vibration, typically observed around 440.1 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Frequencies for O,O-diphenyl Dithiophosphate Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
P-O-CStretching~960 - 1160
P=SAsymmetric Stretching~660 - 700
P-SSymmetric Stretching~540 - 600
M-SStretchingVaries with metal (e.g., ~440 for Ti-S)

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the vibrational modes of the molecule, particularly those that are weak or inactive in the infrared spectrum. It has been effectively used to characterize transition metal complexes. epa.gov

In the study of phosphate (B84403) minerals, Raman spectroscopy has been used to identify different phosphate units. For instance, bands around 970 cm⁻¹ and 1011 cm⁻¹ are assigned to monohydrogen phosphate and phosphate units, respectively. qut.edu.au The bending modes of these units are also observable, with ν₄ bending modes appearing in the 562-608 cm⁻¹ region and ν₂ modes between 405 cm⁻¹ and 466 cm⁻¹. qut.edu.au

For metal complexes of dithiophosphates, resonance Raman spectroscopy can offer detailed information about the electronic structure by observing overtones and combination bands. epa.gov The technique is also sensitive to structural changes induced by metal ion coordination, such as partial disordering of the backbone and alterations in base stacking and pairing in DNA-metal complexes. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Insights

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within O,O-diphenyl dithiophosphate and its metal complexes, offering insights into their coordination and electronic structure. The absorption of ultraviolet and visible light promotes electrons from a ground state to an excited state. youtube.comlibretexts.org

The spectra of transition metal dithiophosphate complexes are characterized by both d-d transitions and charge transfer bands. illinois.edu The d-d transitions, which involve the excitation of an electron from one d-orbital to another, are typically weak and their energy depends on the ligand field splitting parameter. youtube.combath.ac.ukethz.ch The position and intensity of these bands provide information about the geometry of the complex and the nature of the metal-ligand bonding. libretexts.org

Charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are generally much more intense than d-d transitions. researchgate.net The formation of a complex is often indicated by a shift in the ligand's absorption bands to higher wavelengths. researchgate.net For instance, in a palladium(II) complex with a dithiophosphate ligand, both experimental and theoretical studies have identified electronic transitions with significant charge transfer character. researchgate.net

Table 2: Illustrative UV-Vis Absorption Data for a Metal-Dithiophosphate Complex

Complexλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Assignment
[Pd(L)Cl]22628300Intraligand Charge Transfer
27012000Intraligand Charge Transfer
3354500Ligand-to-Metal Charge Transfer

Data adapted from a study on a similar dithiophosphate complex. researchgate.net

Mass Spectrometry for Molecular Integrity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of O,O-diphenyl dithiophosphate and its derivatives by analyzing the mass-to-charge ratio of ionized molecules.

Electron ionization (EI) mass spectrometry can be used to identify diagnostically important ions produced from the fragmentation of related compounds like O,O'-diphenyl thiocarbonate. researchgate.net For organotin(IV) dithiophosphates, electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is a valuable tool for structural elucidation. nih.gov The ionization process often involves the cleavage of the most labile bond, yielding complementary cationic and anionic species that can be analyzed in positive and negative ion modes, respectively. nih.gov

The fragmentation pathways of organophosphorus compounds, including dithiophosphates, are influenced by their substituents. mdpi.com For aromatic organophosphorus compounds, cleavage of both C-O and P-O bonds can occur. mdpi.com High-resolution mass spectrometry (HRMS) enhances the accuracy of fragment ion identification, providing a clearer picture of the fragmentation laws. mdpi.com In the analysis of diphenyl phosphate, a related compound, characteristic fragment ions are observed that help in its identification. nih.govmassbank.eu The study of these fragmentation patterns is crucial for the structural characterization of new and existing compounds. nih.govresearchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Metal Core Information

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides information about the local atomic structure around a specific element. It is particularly useful for studying the coordination environment of metal ions in complexes that may not form single crystals suitable for X-ray diffraction.

In the context of dithiophosphate complexes, copper K-edge EXAFS spectroscopy has been utilized to probe the copper cores in copper(I) O,O-dialkyldithiophosphate cluster compounds. diva-portal.org This technique can confirm the structural units present in polycrystalline samples, complementing information obtained from other methods like mass spectrometry and solid-state NMR. diva-portal.org By analyzing the EXAFS data, researchers can determine parameters such as bond distances, coordination numbers, and the types of neighboring atoms around the absorbing metal atom.

Elucidation of Coordination Modes of O,O-diphenyl Dithiophosphate Ligands

The O,O-diphenyl dithiophosphate anion, [(PhO)₂PS₂]⁻, is a versatile sulfur-donor ligand capable of adopting several coordination modes. The specific geometry and bonding characteristics are influenced by the nature of the metal ion, its oxidation state, steric factors, and the presence of other co-ligands in the coordination sphere.

Bidentate Chelation via Sulfur Atoms

The most prevalent coordination mode for the O,O-diphenyl dithiophosphate ligand is bidentate chelation, where both sulfur atoms bind to a single metal center, forming a stable four-membered chelate ring. This symmetric chelation is observed in numerous metal complexes.

In nickel(II) complexes, for instance, two diphenyl dithiophosphate ligands coordinate to the Ni(II) ion through both thiolate sulfur atoms. These ligands typically form a four-membered chelate ring in the equatorial plane of the metal's coordination sphere. acs.org The resulting structure often features a six-coordinated octahedral geometry, with the remaining axial positions occupied by other N-donor ligands. acs.org This bidentate chelation results in a stable complex where the metal is encased by the sulfur donors.

Similarly, in certain bismuth(III) complexes, three diphenyl dithiophosphate ligands symmetrically chelate the central Bi(III) ion. Each ligand utilizes its two sulfur atoms to bind to the metal, resulting in a coordination number of six for the bismuth atom. nih.gov This arrangement leads to a well-defined, stable mononuclear complex.

Anisobidentate and Bridging Coordination Geometries

Beyond simple chelation, O,O-diphenyl dithiophosphate ligands can exhibit more complex coordination behaviors, including anisobidentate and bridging modes. Anisobidentate coordination occurs when the two sulfur atoms of the ligand bind to the same metal center but with significantly different M-S bond lengths, creating an asymmetric chelate ring.

More commonly, in the formation of polynuclear structures, the dithiophosphate ligand acts as a bridging ligand. In this mode, the two sulfur atoms coordinate to two different metal centers, linking them together. This is particularly evident in complexes of soft metal ions like silver(I). For example, in hexanuclear silver(I) dialkyl dithiophosphate complexes, the (RO)₂PS₂ groups function as bridging ligands, connecting the silver atoms to form a complex cluster. researchgate.net This bridging is fundamental to the construction of polynuclear and supramolecular assemblies. The nature of the bridging can lead to anisobidentate character, where the interaction of a sulfur atom with one metal center is stronger than with another, resulting in varied M-S distances within the cluster framework.

Formation and Structural Diversity of Metal Complexes with O,O-diphenyl Dithiophosphate

The ability of the O,O-diphenyl dithiophosphate ligand to adopt various coordination modes facilitates the formation of a diverse range of metal complexes, from simple discrete mononuclear species to complex polynuclear clusters and extended supramolecular networks.

Mononuclear Complexes (e.g., Bismuth(III) complexes with distorted octahedral environment)

Mononuclear complexes are formed when one or more dithiophosphate ligands coordinate to a single central metal ion without forming bridges to other metal centers. A prime example is found in the chemistry of bismuth(III).

In the complex tris(O,O'-di(3,5-dimethylphenyl) dithiophosphato)bismuth(III), the Bi(III) center is coordinated by three dithiophosphate ligands. nih.gov Each ligand acts as a symmetric bidentate chelator, with its two sulfur atoms binding to the bismuth. This results in the Bi(III) center being surrounded by six sulfur atoms in a distorted octahedral environment. nih.gov The distortion from a perfect octahedron arises from the geometric constraints of the four-membered S-P-S-Bi chelate rings.

ParameterValueReference
Metal CenterBi(III) nih.gov
Coordination Number6 nih.gov
GeometryDistorted Octahedron nih.gov
Ligand RoleBidentate Chelating nih.gov

Polynuclear Clusters and Supramolecular Assemblies (e.g., Cu(I) dithiophosphate clusters: Cu4, Cu6, Cu8 cores)

The bridging capability of the dithiophosphate ligand is instrumental in the formation of polynuclear clusters. These are discrete molecular units containing multiple metal centers held together by bridging ligands. Such clusters are a key feature of the coordination chemistry of coinage metals like copper(I) and silver(I).

Copper(I) is known to form a variety of polynuclear clusters with sulfur-donor ligands, often featuring cubane-like Cu₄X₄ or stairstep cores. mdpi.comnih.gov While specific examples with O,O-diphenyl dithiophosphate are part of a broader class, the structural motifs are well-established. These clusters can contain Cu₄, Cu₆, or even Cu₈ cores, where the dithiophosphate ligands bridge the copper ions, contributing to the stability and structure of the assembly. mdpi.com

Similarly, silver(I) forms discrete hexanuclear molecules, such as [Ag₆{S₂P(OR)₂}₆], where the dithiophosphate ligands bridge the six silver atoms, which are arranged in a distorted octahedral framework. researchgate.net The formation of these polynuclear clusters from simpler monomeric or dimeric precursors is a form of self-assembly, leading to complex supramolecular architectures. These assemblies are stabilized not only by the primary coordination bonds but also by weaker intermolecular interactions, building extended networks in the solid state.

Complexes with Transition Metals (e.g., Ni(II), Bi(III), Cu(I), Mo(VI), Sn(IV), Te(IV), As(III), Sb(III), Ge(IV), Ti(IV))

O,O-diphenyl dithiophosphate and its dialkyl analogues form stable complexes with a wide range of transition metals and main group elements. The resulting coordination geometries are highly dependent on the electronic configuration and preferred coordination number of the central metal ion.

Nickel(II): Ni(II) complexes often feature two bidentate chelating dithiophosphate ligands. In the presence of additional ligands like pyridine, they form six-coordinate adducts with a distorted octahedral NiS₄N₂ geometry. acs.org

Bismuth(III): As discussed, Bi(III) forms mononuclear, six-coordinate complexes with three chelating dithiophosphate ligands, resulting in a distorted octahedral environment. nih.gov

Copper(I): Cu(I) complexes are characterized by their tendency to form polynuclear clusters with bridging dithiophosphate ligands. mdpi.com

Molybdenum(VI): Dithiophosphate complexes of Mo(VI) are known, such as in cis-oxosulfidomolybdenum(VI) species. These complexes feature distorted-octahedral geometry where the dithiophosphate ligand is part of a unique five-membered ring moiety involving the metal center. acs.org

Tin(IV): With diphenyltin(IV), dialkyl dithiophosphate ligands form monomeric, six-coordinate complexes. The geometry is a distorted octahedron, with the two organic groups in a cis-configuration and the two dithiophosphate ligands acting as bidentate chelators with one showing more symmetric bonding than the other.

Tellurium(IV): Aryltellurium(IV) halides react with dithiophosphates to form complexes where the ligand chelates to the tellurium center. In diarylbis(dithiophosphato)tellurium(IV), the geometry around the tellurium atom is a distorted pseudo-pentagonal bipyramid. nih.gov

Arsenic(III) & Antimony(III): These p-block elements form stable complexes with dithiophosphate ligands. Diphenylantimony(III) dithiophosphates are monomeric, with the dithiophosphate moiety acting as a chelating ligand, leading to a five-coordinate antimony center. nih.govresearchgate.net Similar structures are observed for arsenic(III). d-nb.info

Germanium(IV): While specific crystal structures with O,O-diphenyl dithiophosphate are not widely reported, Ge(IV) typically forms tetrahedral or octahedral complexes. With sulfur donor ligands, tetrahedral GeS₄ cores can be expected. nih.govresearchgate.net

Titanium(IV): Dithiophosphate complexes of Ti(IV) have been synthesized, including titanocene derivatives of the formula [(C₅H₅)₂Ti{S₂P(OAr)₂}Cl]. In these complexes, the dithiophosphate ligand is bidentate, and the titanium center adopts a distorted trigonal bipyramidal geometry.

Metal IonOxidation StateTypical GeometryCoordination ModeExample Formula TypeReference(s)
Ni(II) +2Distorted OctahedralBidentate Chelating[Ni(S₂P(OAr)₂)₂(N-donor)₂] acs.org
Bi(III) +3Distorted OctahedronBidentate Chelating[Bi(S₂P(OAr)₂)₃] nih.gov
Cu(I) +1Varies (in clusters)Bridging[Cu₄(S₂P(OR)₂)₄] (hypothetical) mdpi.com
Mo(VI) +6Distorted OctahedralBidentate Chelating[Tp*MoOS(S₂PR₂)] acs.org
Sn(IV) +4Distorted OctahedralBidentate (Anisobidentate)[SnPh₂(S₂P(OR)₂)₂]
Te(IV) +4Distorted Pseudo-Pentagonal BipyramidBidentate Chelating[TePh₂(S₂P(OR)₂)₂] nih.gov
As(III) +3Trigonal Pyramidal (base)Bidentate Chelating[As(dithiol)(S₂P(OAr)₂)] d-nb.info
Sb(III) +3Ψ-Trigonal BipyramidalBidentate Chelating[SbPh₂(S₂P(OR)₂)] nih.govresearchgate.net
Ge(IV) +4Tetrahedral/OctahedralBidentate ChelatingGe(SR)₄ (by analogy) nih.govresearchgate.net
Ti(IV) +4Distorted Trigonal BipyramidalBidentate Chelating[Cp₂TiCl(S₂P(OAr)₂)]

Influence of Metal Center Oxidation State and Ligand Substituents on Coordination Geometry

The geometric arrangement of O,O-diphenyl dithiophosphate ligands around a central metal ion is profoundly influenced by both the oxidation state of the metal and the inherent properties of the diphenyl substituents.

Metal Center Oxidation State: A change in the oxidation state of the metal center directly alters its electronic configuration (d-electron count), size, and charge density, leading to significant changes in coordination number and geometry. For instance, cobalt complexes exhibit distinct geometries depending on the oxidation state. Cobalt(II) (a d⁷ ion) complexes with dithiophosphate ligands can adopt either four-coordinate tetrahedral or six-coordinate octahedral geometries. researchgate.net In contrast, Cobalt(III) (a d⁶ ion) almost exclusively forms six-coordinate octahedral complexes, which are kinetically inert due to a high ligand field stabilization energy. researchgate.netmdpi.com

Similarly, nickel(II), a d⁸ metal ion, can form four-coordinate complexes that are either square planar or tetrahedral. The choice between these geometries is a delicate balance of the ligand field strength and steric hindrance. luc.edu Strong field ligands favor a square planar geometry, while weaker field ligands and bulky substituents tend to promote a tetrahedral arrangement. luc.edu An increase in the oxidation state to Ni(III) (a d⁷ ion) would typically favor a six-coordinate, distorted octahedral geometry to accommodate the change in electronic requirements.

Ligand Substituents: The O,O-diphenyl dithiophosphate ligand possesses unique steric and electronic properties conferred by the phenyl groups, which contrast with those of its dialkyl counterparts.

Steric Effects: The bulky nature of the two phenyl groups creates significant steric hindrance around the metal center. This steric crowding can limit the number of ligands that can coordinate, often favoring lower coordination numbers. For example, the steric pressure exerted by the phenyl groups might favor the formation of a four-coordinate tetrahedral complex over a six-coordinate octahedral one, even when electronic factors might suggest otherwise. nih.govnih.gov

The interplay of these factors is summarized in the table below, which illustrates the common coordination geometries observed for first-row transition metals in different oxidation states when coordinated with dithiophosphate ligands.

Metal IonOxidation Stated-Electron CountTypical Coordination Geometry
Cr(III)+3Octahedral
Mn(II)+2d⁵Tetrahedral or Octahedral
Mn(III)+3d⁴Distorted Octahedral (Jahn-Teller effect)
Fe(II)+2d⁶Tetrahedral or Octahedral
Fe(III)+3d⁵Tetrahedral or Octahedral
Co(II)+2d⁷Tetrahedral or Octahedral
Co(III)+3d⁶Octahedral
Ni(II)+2d⁸Square Planar or Tetrahedral
Cu(II)+2d⁹Distorted Octahedral or Square Planar

Ligand Exchange Reactions and Adduct Formation

The coordination sphere of metal diphenyl dithiophosphate complexes is not static and can undergo reactions that involve the substitution of ligands or the addition of new ones.

Ligand Exchange Reactions: These reactions involve the replacement of the dithiophosphate ligand by another ligand, or vice versa. ias.ac.in The lability of the complex plays a crucial role; for instance, palladium(II) complexes, which are analogous to platinum(II) but much more reactive, undergo ligand exchange reactions orders of magnitude faster. researchgate.netnih.gov A typical ligand exchange can be represented as:

[M(Ph₂dtp)₂] + 2L → [ML₂] + 2(Ph₂dtp)⁻ (where Ph₂dtp = O,O-diphenyl dithiophosphate; L = another ligand)

The kinetics of these reactions are often studied to elucidate the underlying mechanism, which can be associative (where the incoming ligand binds first) or dissociative (where a coordinated ligand leaves first). For square-planar complexes, such as those of Pd(II), the mechanism is typically associative. ias.ac.inresearchgate.net

Adduct Formation: Neutral, coordinatively unsaturated metal complexes of O,O-diphenyl dithiophosphate, such as four-coordinate M(Ph₂dtp)₂, can act as Lewis acids and react with neutral Lewis bases (L) to form adducts with a higher coordination number. A common example is the formation of five- or six-coordinate adducts with nitrogen-donor ligands like pyridine or bipyridine. academie-sciences.fr

[M(Ph₂dtp)₂] + nL ⇌ [M(Ph₂dtp)₂(L)ₙ] (where n = 1 or 2)

For example, a square-planar Ni(II) complex can react with two pyridine molecules to form a six-coordinate, distorted octahedral adduct. researchgate.net Similarly, tetrahedral zinc(II) dithiocarbamate complexes (structurally related to dithiophosphates) are known to form five-coordinate pyridine adducts. academie-sciences.fracademie-sciences.fr The formation of these adducts is an equilibrium process, and the stability of the adduct depends on the Lewis acidity of the metal complex and the basicity of the incoming ligand.

The following table provides examples of these reaction types.

Reaction TypeExample ReactantsProductChange in Coordination
Ligand Exchange[Pd(Ph₂dtp)₂] + 4 CN⁻[Pd(CN)₄]²⁻ + 2 (Ph₂dtp)⁻Dithiophosphate replaced by cyanide
Adduct Formation[Ni(Ph₂dtp)₂] (square planar) + 2 pyridine[Ni(Ph₂dtp)₂(pyridine)₂]4-coordinate to 6-coordinate (octahedral)
Adduct Formation[Zn(Ph₂dtp)₂] (tetrahedral) + pyridine[Zn(Ph₂dtp)₂(pyridine)]4-coordinate to 5-coordinate (trigonal bipyramidal or square pyramidal)

Acid-Base and Hard-Soft Concepts in Metal-Dithiophosphate Interactions

The principles of Lewis acids and bases, particularly the Hard-Soft Acid-Base (HSAB) theory, provide a powerful framework for understanding the stability and nature of metal-dithiophosphate bonds.

Within this framework, the metal ion acts as a Lewis acid (electron pair acceptor), and the O,O-diphenyl dithiophosphate anion acts as a Lewis base (electron pair donor), with the sulfur atoms being the donor sites.

Hard-Soft Acid-Base (HSAB) Theory: This theory classifies acids and bases as either "hard" or "soft". researchgate.net

Hard acids and bases are small, have a high charge state, and are weakly polarizable.

Soft acids and bases are large, have a low charge state, and are highly polarizable.

The fundamental principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. nih.govresearchgate.net

The O,O-diphenyl dithiophosphate ligand, with its large, polarizable sulfur donor atoms, is classified as a soft base . luc.edu Consequently, it forms the most stable complexes with soft and borderline metal ions. The stability of these interactions can be quantified by their stability constants (log β), where a higher value indicates a more stable complex. mdpi.com

Soft Acids: Metals like Ag⁺, Au⁺, Hg²⁺, and Pd²⁺ are soft acids. They form strong, predominantly covalent bonds with the soft sulfur donors of the dithiophosphate ligand, resulting in highly stable complexes.

Borderline Acids: Many divalent first-row transition metals, such as Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, are classified as borderline acids. They also form stable complexes with dithiophosphate ligands, and these interactions are crucial in many of their applications.

Hard Acids: Metals like Al³⁺, Cr³⁺, Fe³⁺, and the alkali/alkaline earth metals are hard acids. They prefer to bind to hard bases like oxygen or fluorine donors. The interaction between a hard acid and the soft dithiophosphate ligand is less favorable, leading to less stable complexes with more ionic character.

The table below classifies common metal ions according to the HSAB principle and predicts the nature of their interaction with the soft O,O-diphenyl dithiophosphate ligand.

HSAB ClassificationMetal IonsInteraction with O,O-Diphenyl Dithiophosphate (Soft Base)
Hard Acids H⁺, Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺, Co³⁺Weak/Unfavorable, predominantly ionic interaction.
Borderline Acids Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺Favorable, stable complex formation.
Soft Acids Cu⁺, Ag⁺, Au⁺, Pt²⁺, Pd²⁺, Cd²⁺, Hg²⁺Strong/Very Favorable, stable complex with significant covalent character.

Hydrolytic Stability and Kinetics of Hydrolysis

The stability of O,O-diphenyl dithiophosphate and its derivatives in aqueous environments is largely dictated by the rate of hydrolysis of the dithiophosphate ester bonds. These reactions have been the subject of kinetic studies to elucidate the factors governing their reactivity.

The rate of hydrolysis of dithiophosphate esters is highly dependent on their molecular structure. nih.gov Studies on a variety of dialkyldithiophosphates have demonstrated that the nature of the organic substituent has a profound impact on hydrolytic stability. For instance, dithiophosphates derived from tertiary alcohols hydrolyze significantly faster than those synthesized from primary or secondary alcohols. To illustrate this structure-dependency, one study found that a dithiophosphate synthesized from tert-butanol hydrolyzed approximately 13,750 times faster than the analog made from n-butanol. nih.gov

Furthermore, the substitution on the sulfur atoms also plays a critical role. Disulfidedithiophosphates, for instance, hydrolyze much more rapidly than dialkoxydithiophosphates. nih.gov A dithiophosphate synthesized from a primary thiol was observed to hydrolyze 230 times faster than its primary alcohol-derived counterpart. nih.gov

Table 1: Comparison of Hydrolysis Rate Constants for Various Dithiophosphate Esters at 85 °C.

Dithiophosphate Derivative (Synthesized from)Rate Constant (k, h-1)Relative Rate vs. n-butanol derivative
n-Butanol (Primary Alcohol)6.9 x 10-41
tert-Butanol (Tertiary Alcohol)9.5~13,750
Ethylphenol (Aryl Alcohol)5.5 x 10-3~8
Primary Thiol0.16~230
Thiophenol (Aryl Thiol)0.48~695
Data derived from studies on various dithiophosphate derivatives to illustrate structure-dependency. nih.gov

Kinetic studies of the hydrolysis of dithiophosphate esters have been conducted to quantify their degradation rates. These investigations, often carried out at elevated temperatures to accelerate the typically slow reactions at ambient temperature, have consistently shown that the hydrolysis follows pseudo-first-order reaction kinetics. nih.gov This kinetic behavior is observed when one of the reactants, in this case water, is present in a large excess, making its concentration effectively constant throughout the reaction. The rate of reaction is therefore dependent only on the concentration of the dithiophosphate.

The hydrolysis of various dithiophosphates has been monitored using techniques such as ³¹P NMR spectroscopy, which allows for the tracking of the disappearance of the parent dithiophosphate and the appearance of hydrolysis products over time. nih.gov The rate constants (k) and half-lives (t₁/₂) are key parameters derived from these studies. For a range of dithiophosphates, the hydrolysis rates at 85 °C were found to vary by over four orders of magnitude, with rate constants ranging from as low as 6.9 × 10⁻⁴ h⁻¹ to as high as 14.1 h⁻¹. nih.gov

Table 2: Kinetic Data for the Hydrolysis of Selected Dithiophosphate Esters.

Dithiophosphate DerivativeTemperature (°C)Rate Constant (k)Half-Life (t1/2)
n-Butanol Derivative856.9 x 10-4 h-11004 h
tert-Butanol Derivative253.6 x 10-3 h-1192 h
Ethylphenol Derivative855.5 x 10-3 h-1126 h
Thiophenol Derivative850.48 h-11.4 h
This table presents representative kinetic data for the hydrolysis of various dithiophosphate esters, demonstrating the range of reactivities observed. nih.gov

Mechanistic Investigations of Decomposition Pathways

The decomposition of O,O-diphenyl dithiophosphate derivatives in aqueous media primarily proceeds through hydrolysis. The mechanism of this hydrolysis has been a subject of investigation, with several pathways proposed based on studies of related phosphate esters.

The hydrolysis of phosphate esters can occur through different mechanistic pathways, with the specific route being dependent on factors such as the structure of the phosphate, pH, and ionic concentration. nih.gov For some phosphate esters, a dissociative mechanism, designated as SN1P, has been proposed. nih.gov In this type of mechanism, the reaction is initiated by the unimolecular departure of the leaving group (in this case, a phenoxide ion) from the phosphorus center to form a highly reactive metaphosphate intermediate. This intermediate is then rapidly attacked by a nucleophile, such as water, to yield the final hydrolysis product.

While the SN1P mechanism is one possibility, other mechanisms, such as the associative SN2(P) pathway, may also be operative. In an SN2(P) mechanism, the nucleophile (water) attacks the phosphorus center concurrently with the departure of the leaving group, proceeding through a pentacoordinate transition state. The exact mechanism for the hydrolysis of O,O-diphenyl dithiophosphate is likely to be influenced by the electronic properties of the phenyl groups and the stability of the potential phenoxide leaving group.

The complete hydrolysis of O,O-dialkyl and O,O-diaryl dithiophosphates ultimately yields phosphoric acid as the final phosphorus-containing product. nih.gov The degradation process also involves the release of hydrogen sulfide (B99878) (H₂S). The initial step of hydrolysis is often the release of H₂S, which can be followed by the formation of an oxo intermediate. nih.gov Subsequent hydrolysis steps then lead to the cleavage of the P-O-aryl bonds, releasing phenol (B47542), and ultimately resulting in the formation of phosphoric acid.

The release of hydrogen sulfide is a characteristic feature of dithiophosphate degradation and has been quantified in various studies. nih.gov The other major organic product from the hydrolysis of O,O-diphenyl dithiophosphate would be phenol, resulting from the cleavage of the ester linkages.

Redox Chemistry of Dithiophosphate Ligands and Derivatives

The dithiophosphate moiety is redox-active and can participate in various electron transfer reactions. This redox chemistry is a key aspect of its chemical behavior and biological activity. The dithiophosphate group can act as a radical scavenger and can modulate the redox state of biologically important molecules. nih.gov

Studies involving glutathione (B108866), a critical intracellular antioxidant, have shown that dithiophosphates can exhibit specific redox properties. The dithiophosphate moiety can enhance the radical scavenging and electrochemical activities of molecules to which it is attached. nih.gov For instance, the dithiophosphate group itself has the ability to scavenge radicals, and when incorporated into a molecule like oxidized glutathione, it imparts a profound scavenging effect. nih.gov

The electrochemical behavior of dithiophosphates has also been investigated. The thiol group within the dithiophosphate is an expected redox center, and dithiophosphate derivatives have been shown to be electroactive at lower potentials compared to other thiols like glutathione. nih.gov This indicates that the dithiophosphate moiety can facilitate electron transfer processes. Furthermore, the hydrolysis of dithiophosphates, which releases hydrogen sulfide, can in turn influence the redox environment by mediating thiol-disulfide conversions. nih.gov

Detailed Research Findings

General Synthetic Routes to Dithiophosphoric Acids

Dithiophosphoric acids (DTPAs) are organophosphorus compounds characterized by the presence of a phosphorodithioate (B1214789) functional group. The most common and industrially significant method for the synthesis of O,O-dialkyl and O,O-diaryl dithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₄S₁₀) with alcohols or phenols. This reaction, known as phosphosulfurization, proceeds by the cleavage of the P-S-P bonds in the adamantane-like cage of P₄S₁₀ by the hydroxyl group of the alcohol or phenol (B47542).

The general reaction can be represented as:

P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2 H₂S

where R can be an alkyl or aryl group. The reaction is typically carried out in an inert solvent, and the temperature is controlled to manage the exothermic nature of the reaction and to prevent the formation of byproducts. The reaction yields the desired dithiophosphoric acid and hydrogen sulfide (B99878) as a byproduct, which must be carefully managed.

Targeted Synthesis of O,O-diphenyl Dithiophosphoric Acid

The synthesis of O,O-diphenyl dithiophosphoric acid specifically follows the general principle of reacting phosphorus pentasulfide with phenol. To achieve a high yield and purity of the desired product, specific reaction conditions are employed.

The reaction is typically conducted in a suitable organic solvent, such as toluene (B28343), which allows for azeotropic removal of water if necessary and provides good solubility for the reactants. The stoichiometry of the reactants is crucial; a molar ratio of at least four moles of phenol to one mole of phosphorus pentasulfide is required.

In a common procedure, phenol is dissolved in toluene and heated to a temperature between 80-90°C. Phosphorus pentasulfide is then added portion-wise to control the exothermic reaction and the evolution of hydrogen sulfide gas. After the addition is complete, the reaction mixture is heated to the reflux temperature of the solvent (approximately 110°C for toluene) and maintained for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by measuring the amount of hydrogen sulfide evolved. Upon completion, the reaction mixture contains the crude O,O-diphenyl dithiophosphoric acid dissolved in the solvent.

Preparation of this compound Salt

Reaction Pathways and Conditions

The ammonium salt of O,O-diphenyl dithiophosphoric acid is typically prepared by the neutralization of the parent acid with ammonia (B1221849) or an amine. A direct and widely used method involves the reaction of the crude O,O-diphenyl dithiophosphoric acid solution with aqueous ammonia.

In this process, the toluene solution containing the synthesized O,O-diphenyl dithiophosphoric acid is cooled, and aqueous ammonia (typically 25-30%) is added dropwise while maintaining the temperature between 0-5°C. The pH of the reaction mixture is carefully controlled and maintained in the range of 5.5-6.5 to ensure complete salt formation and to avoid decomposition of the dithiophosphoric acid. The low temperature helps to prevent the hydrolysis of the P=S bonds. The ammonium salt, being less soluble in the organic solvent, precipitates out of the solution upon its formation.

An alternative pathway involves a one-pot synthesis where phosphorus pentasulfide is reacted with phenol in the presence of an amine, such as ethanolamine (B43304), in a solvent like toluene under reflux conditions. This method directly yields the corresponding substituted ammonium salt, in this case, hydroxyethyl (B10761427) ammonium O,O'-diphenyl dithiophosphate. tandfonline.com

Table 1: Reaction Parameters for the Neutralization Method

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–5°C Prevents ammonolysis of P=S bonds.
pH 5.5–6.5 Avoids decomposition of the dithiophosphoric acid.
Solvent Toluene/Ethanol/Acetone Affects the solubility of the product and ease of precipitation.
Ammonia Concentration 25-30% aqueous solution Ensures efficient neutralization.

Purification and Isolation Techniques

Once the precipitation of this compound is complete, the solid product is isolated from the reaction mixture by filtration. The collected solid is then washed with a cold, non-polar solvent, such as diethyl ether, to remove any unreacted phenol, residual solvent, and other organic impurities.

For further purification, recrystallization is a common technique. A suitable solvent for recrystallization is one in which the ammonium salt has high solubility at elevated temperatures and low solubility at lower temperatures. Acetone is often a good choice for recrystallizing ammonium dithiophosphates. The crude this compound is dissolved in a minimal amount of hot acetone, and the solution is then allowed to cool slowly. The purified crystals that form are then collected by filtration, washed with a small amount of cold acetone, and dried under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR, IR).

Derivatization Strategies for O,O-diphenyl Dithiophosphate Ligands

The O,O-diphenyl dithiophosphate anion is a versatile ligand in coordination chemistry, readily forming stable complexes with a wide range of metal ions. This ability to act as a ligand is a primary derivatization strategy for this compound. The dithiophosphate ligand typically coordinates to metal centers in a bidentate fashion through its two sulfur atoms, forming a stable four-membered chelate ring.

A common method for the synthesis of these metal complexes involves the reaction of the this compound salt with a metal salt in a suitable solvent. The ammonium cation is displaced by the metal ion, leading to the formation of the metal dithiophosphate complex.

For instance, the sodium salt of the dithiophosphoric acid, which can be prepared in situ by neutralizing the acid with sodium hydroxide, can be reacted with an aqueous solution of a corresponding inorganic metal salt (e.g., NiCl₂, CoCl₂, CuCl₂, CrCl₃). The resulting metal dithiophosphate complex often precipitates from the solution and can be isolated by filtration, washed with water, and dried.

The nature of the metal and the reaction conditions can influence the stoichiometry and structure of the resulting complex. Monomeric, dimeric, and polymeric structures have been observed for metal dithiophosphates. These metal complexes have found applications as lubricant additives, antioxidants, and in materials science.

Table 2: Examples of Derivatization Reactions

Reactant Reagent Product Type Potential Application
This compound Zinc Chloride Zinc O,O-diphenyl dithiophosphate Lubricant additive
This compound Copper(II) Sulfate Copper(II) O,O-diphenyl dithiophosphate Antioxidant
This compound Nickel(II) Chloride Nickel(II) O,O-diphenyl dithiophosphate Catalyst
This compound Gold(I) precursor Gold(I) O,O-diphenyl dithiophosphate complex Materials science

Computational Chemistry and Theoretical Investigations of Dithiophosphate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dithiophosphate (B1263838) molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, and the distribution of electrons, which dictates the molecule's chemical behavior. northwestern.edulsu.eduarxiv.orgresearchgate.net

Ab initio methods, meaning "from first principles," and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying molecular systems. lsu.edu Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), build up a description of the molecule from fundamental physical constants without reliance on empirical data. researchgate.net DFT, on the other hand, calculates the electronic structure based on the electron density, offering a balance between computational cost and accuracy that makes it highly popular for a wide range of molecular systems. researchgate.netscirp.org

For dithiophosphate systems, these calculations begin with geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. scirp.org From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. Subsequently, vibrational frequency calculations can be performed. These calculations not only predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental results for validation, but also confirm that the optimized structure is a true energy minimum. researchgate.netscirp.orgresearchgate.net The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy, can also be computed, providing thermodynamic stability information. lsu.edu

Computational Method Key Outputs for Dithiophosphates Typical Application
Hartree-Fock (HF) Molecular Orbitals, Initial GeometryBaseline for more advanced calculations
MP2 More accurate energies, geometriesRefining structures where electron correlation is important
DFT (e.g., B3LYP, PBE0) Geometries, Vibrational Frequencies, Electronic Properties (HOMO/LUMO), Reaction EnergiesBroad-spectrum analysis of structure, spectra, and reactivity scirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical experimental technique for structure elucidation, and computational methods provide a means to interpret NMR data in detail. The chemical shift of a nucleus, such as ³¹P in dithiophosphates, is highly sensitive to its local electronic environment. This environment is not isotropic, leading to Chemical Shift Anisotropy (CSA), where the observed chemical shift depends on the orientation of the molecule relative to the external magnetic field. nih.govnih.gov

Ab initio and DFT calculations can accurately predict the ³¹P NMR chemical shielding tensor. acs.orgmdpi.com This tensor provides three principal components (δ₁₁, δ₂₂, δ₃₃) that describe the shielding in three perpendicular directions. From these components, both the isotropic chemical shift (the average value observed in solution) and the CSA parameters (anisotropy and asymmetry) can be derived. mdpi.com Studies have shown a strong correlation between the CSA tensor's magnitude and orientation and the specific molecular geometry of phosphate (B84403) and thiophosphate compounds. acs.org Factors such as P-O-P bond angles, ring strain in cyclic phosphates, and the nature of substituents (e.g., replacing oxygen with sulfur) significantly influence the ³¹P CSA. mdpi.com Therefore, theoretical calculations of CSA serve as a powerful tool for refining molecular structures derived from experimental data.

Quantum chemical calculations offer various techniques to analyze the nature of chemical bonds. For dithiophosphates, the character of the phosphorus-sulfur (P-S) bonds is of particular interest. Methods like Natural Bond Orbital (NBO) analysis can be used to understand the hybridization, polarity, and bond order of the P-S single and P=S double bonds.

Calculated P-S single bond distances in related four-coordinate phosphorus-sulfur systems are typically in the range of 2.09 to 2.11 Å, while P=S double bond lengths are around 1.91 to 1.93 Å. nih.gov DFT calculations can reproduce these experimental values with high accuracy. The Wiberg Bond Index (WBI) from NBO analysis provides a quantitative measure of bond order, confirming the single or double bond nature. nsf.gov Furthermore, population analysis can reveal the polarization of the P-S bond by calculating the partial atomic charges on the phosphorus and sulfur atoms, indicating the degree of ionic versus covalent character. nsf.gov These analyses are crucial for understanding the reactivity and vibrational spectra of the dithiophosphate moiety.

Parameter Typical Calculated Value (for P-S bonds) Significance
P-S Bond Length ~2.10 ÅDescribes the distance between the two atomic centers nih.gov
P=S Bond Length ~1.92 ÅShorter than a single bond, indicating double bond character nih.gov
Wiberg Bond Index ~1.0 (P-S), ~2.0 (P=S)Quantifies the bond order (single, double, etc.) nsf.gov
Natural Atomic Charge Varies based on local environmentIndicates the polarity and ionic/covalent nature of the bond nsf.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov In MD, atoms are treated as classical particles, and their motions are governed by Newton's laws, with forces calculated from a molecular mechanics force field. researchgate.net

Prediction of Reactivity and Stability Parameters

DFT calculations can be used to predict the chemical reactivity and stability of molecules through the analysis of global and local reactivity descriptors, often within the framework of Conceptual DFT. nih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. scirp.org

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to change in electron distribution.

Electronegativity (χ) = (I + A) / 2 : Measures the ability to attract electrons.

Electrophilicity Index (ω) = χ² / (2η) : Quantifies the electrophilic character of a molecule.

These parameters provide a quantitative basis for comparing the reactivity of different dithiophosphate derivatives and for predicting how they will behave in chemical reactions. researchgate.net

Computational Modeling of Adsorption Mechanisms on Mineral Surfaces

A major application of dithiophosphates is as collector agents in the froth flotation of sulfide (B99878) minerals. Computational modeling is essential for understanding the selective adsorption of these molecules onto mineral surfaces. mdpi.com This modeling is often a multi-scale approach.

First, quantum chemical calculations (typically DFT) are performed on the dithiophosphate molecule and a cluster model representing the mineral surface (e.g., pyrite, chalcopyrite, or galena). mdpi.com These calculations can determine the most stable adsorption geometries and compute the adsorption energy, which indicates the strength of the interaction. mdpi.com Analysis of the electronic structure of the adsorbed complex can reveal the nature of the bonding—whether it is physisorption (driven by weaker van der Waals forces) or chemisorption (involving the formation of chemical bonds between the sulfur atoms of the dithiophosphate and metal atoms on the mineral surface). researchgate.net

Advanced Applications of O,o Diphenyl Dithiophosphate in Materials and Industrial Processes

Role as Flotation Reagents in Mineral Processing

In the field of mineral processing, dithiophosphates are well-established as effective collectors in the froth flotation of sulfide (B99878) ores. Their primary function is to selectively adsorb onto the surface of valuable minerals, rendering them hydrophobic and facilitating their attachment to air bubbles, which then carries them to the froth layer for collection.

Diaryl dithiophosphates demonstrate considerable effectiveness as collectors for a range of non-ferrous metal sulfides. They are frequently utilized for the flotation of copper and lead sulfide minerals and are also beneficial for the recovery of precious metals like gold and silver. researchgate.netcnfreereagent.com One of the key advantages of dithiophosphates is their selectivity, particularly against iron sulfides such as pyrite, especially in alkaline pulp conditions. cnfreereagent.comut.ac.ir This selectivity is crucial for producing high-grade mineral concentrates.

While dithiophosphates are effective, related compounds like dithiophosphinates have been shown to exhibit even higher selectivity and flotation rates for copper sulfides, galena (PbS), and precious metals in the presence of gangue sulfides. researchgate.netonetunnel.org Nonetheless, dithiophosphates are a vital class of reagents, often used in combination with other collectors to optimize performance for specific ore types. ut.ac.ir They are particularly useful in complex polymetallic ore flotation scenarios. researchgate.net

Table 1: Flotation Selectivity of Diaryl Dithiophosphates

Mineral TargetPerformance Characteristics
Copper Sulfides (e.g., Chalcopyrite) Strong collector, facilitating effective recovery. researchgate.net
Lead Sulfide (Galena) Good collecting ability, often used for selective flotation. researchgate.net
Precious Metals (Gold, Silver) Beneficial for the recovery of precious metal values. researchgate.netcnfreereagent.com
Iron Sulfides (e.g., Pyrite) Weak collecting power, especially in alkaline conditions, allowing for selective separation. cnfreereagent.comut.ac.ir

The mechanism by which dithiophosphates interact with mineral surfaces is complex and can vary depending on the mineral and the chemical environment. The traditional view involves chemisorption, where the polar head of the dithiophosphate (B1263838) molecule chemically bonds with metal ions on the mineral lattice. researchgate.net The dithiophosphate ion is considered a "soft" donor ligand, which leads to strong interactions with "soft" metal acceptor ions like lead (Pb²⁺) and copper (Cu⁺) on the surfaces of galena and copper sulfides, respectively. researchgate.net

However, more recent research has revealed a more nuanced, synergistic mechanism, particularly under basic conditions where direct adsorption onto some minerals like galena is minimal. uct.ac.za In these systems, the dithiophosphate collector may not adsorb directly onto the mineral surface but rather co-adsorbs with frother molecules at the air-water interface. uct.ac.zalubrizol.com This collector-frother monolayer is then transferred to the mineral surface upon bubble-particle collision, enhancing bubble attachment and promoting flotation without strong, direct chemisorption on the mineral itself. lubrizol.com This dual mechanism highlights the multifaceted role of dithiophosphates in flotation systems.

Function as Lubricant Additives

Dithiophosphates are cornerstone additives in the formulation of lubricants, most famously as zinc dialkyl and diaryl dithiophosphates (ZDDPs). These additives are multifunctional, providing critical anti-wear and antioxidant properties that protect engines and machinery.

Diaryl dithiophosphates are valued for their excellent thermal stability, a critical property for lubricants used in high-temperature applications. sciensage.info The primary anti-wear mechanism of dithiophosphate additives involves their decomposition under the high temperature and pressure conditions found at the contact points between moving metal parts. bohrium.comprecisionlubrication.com This decomposition leads to a chemical reaction with the metal surface (typically iron or steel), forming a durable, glassy, sacrificial tribofilm. precisionlubrication.comdiva-portal.org

This protective film, composed of a complex metal polyphosphate and sulfide matrix, is physically robust and possesses a lower shear strength than the metal itself. diva-portal.org It acts as a barrier that prevents direct metal-to-metal contact, thereby minimizing adhesive wear, scuffing, and fatigue. mdpi.com While aryl-type ZDDPs offer superior thermal stability, they are generally considered to provide slightly less effective anti-wear protection compared to their secondary alkyl counterparts. sciensage.info

Table 2: General Comparison of Aryl vs. Secondary Alkyl ZDDPs

PropertyAryl ZDDPsSecondary Alkyl ZDDPs
Thermal Stability ExcellentGood
Anti-wear Protection GoodExcellent
Hydrolytic Stability Less EffectiveExcellent

Source: Adapted from Lubrizol sciensage.info

In addition to wear protection, dithiophosphates are potent antioxidants that significantly extend the service life of lubricating oils. sciensage.infobohrium.com Lubricant degradation occurs via an oxidation chain reaction involving free radicals, particularly peroxy radicals and hydroperoxides. precisionlubrication.comganeshbenzoplast.com Dithiophosphates interrupt this cycle through two primary mechanisms: they decompose hydroperoxides into non-radical products and act as radical scavengers for peroxy radicals. precisionlubrication.com

This antioxidant function prevents the formation of sludge, varnish, and corrosive acids, which would otherwise lead to an increase in oil viscosity and degradation of engine components. sciensage.infomdpi.com The high thermal stability of the aryl structure found in diphenyl dithiophosphate is advantageous for maintaining antioxidant performance at elevated engine operating temperatures. sciensage.info

Applications in Solvent Extraction of Metals

Dithiophosphoric acids and their salts serve as effective chelating agents and extractants in hydrometallurgy and analytical chemistry for the separation and preconcentration of metal ions from aqueous solutions. google.com The mechanism relies on the formation of stable metal-dithiophosphate complexes that are soluble in an organic phase, allowing for their extraction from the aqueous phase. ntis.gov

The sulfur donor atoms in the dithiophosphate ligand make it particularly effective for extracting soft or borderline Lewis acid metals. researchgate.net For instance, ammonium (B1175870) O,O-diethyl dithiophosphate has been successfully employed as a chelating agent for the dispersive liquid-liquid microextraction of silver. Similarly, other dialkyl dithiophosphoric acids have been studied for the group separation of trivalent actinides (like Americium) from lanthanides (like Neodymium and Europium) from acidic solutions, demonstrating their utility in nuclear chemistry. researchgate.net The selectivity and efficiency of the extraction process can be tuned by modifying the organic groups (e.g., diphenyl) attached to the phosphate (B84403) core, making these compounds versatile reagents for metal recovery and purification processes. google.com

Use as Precursors in Materials Science and Industrial Compounds

Ammonium O,O-diphenyl dithiophosphate and its related dithiophosphate compounds serve as versatile precursors and additives in a range of industrial materials and processes. Their utility stems from their unique chemical structure, which incorporates phosphorus, sulfur, and organic moieties, imparting desirable properties to the end products.

While specific data on the direct use of this compound in rubber vulcanization is limited in publicly available research, the broader class of dithiophosphates (DTP) is well-established for its role as a secondary accelerator in sulfur vulcanization systems, particularly for silica-reinforced natural rubber compounds. utwente.nl Dithiophosphates are recognized for their reactivity and ability to produce vulcanizates with improved reversion resistance and heat stability. google.com In comparison to commonly used accelerators like diphenylguanidine (DPG), DTPs can be more reactive, allowing for lower required amounts and resulting in better aging properties of the rubber. utwente.nl They are employed in various elastomers, including natural rubber (NR), ethylene (B1197577) propylene (B89431) diene monomer rubber (EPDM), and latex formulations. google.comgoogle.com The primary function of these accelerators is to speed up the curing process, reducing the time and temperature required for vulcanization. specialchem.comlusida.com Dithiophosphate accelerators are often used in conjunction with other primary accelerators like thiazoles and sulfenamides to achieve optimal cure characteristics. google.comspecialchem.com

In the realm of polymer science, dithiophosphoric acids, the parent compounds of ammonium dithiophosphates, have been explored for the functionalization of polymers. researchgate.netnih.gov The electrophilic addition of dithiophosphoric acids to polyenes introduces phosphorus and sulfur heteroatoms into the polymer backbone as side chain groups. researchgate.netnih.gov This modification can impart enhanced optical and flame-retardant properties to the materials. nih.gov Furthermore, di-functional dithiophosphoric acids can be used to create crosslinked polydiene films, where the crosslinking density and resulting thermomechanical properties can be controlled by the feed ratio of the acid. nih.gov Diphenyl phosphonate (B1237965), a related compound, has been used in polycondensation reactions with diols to synthesize polymers with high molecular weights. mdpi.com

While direct evidence for the use of this compound as a precursor for paints and fuels is not prominent in the available literature, the fundamental properties of dithiophosphates suggest potential applicability. Their antioxidant and antiwear properties, discussed in the context of lubricants, could theoretically be beneficial in fuel formulations to prevent degradation and engine wear. In paints and resins, their ability to interact with metal surfaces could be leveraged for corrosion inhibition or improved adhesion, though specific research in this area is not widely documented.

The synthesis of novel polymers, such as poly(dithiophosphate)s, has been achieved through the reaction of phosphorus pentasulfide with diols. nih.govmdpi.com This process yields macromolecules with dithiophosphate coupling groups, offering new avenues for polymer synthesis and applications. nih.govmdpi.com

Application Area Function of Dithiophosphate Compound Examples/Key Findings
Rubber Vulcanization Secondary Accelerator, Sulfur DonorMore reactive than DPG, improves reversion resistance and heat stability in natural rubber. utwente.nlgoogle.com
Polymer Modification Functionalizing Agent, Crosslinking AgentIntroduces P and S heteroatoms, enhancing optical and flame-retardant properties. researchgate.netnih.gov
Polymer Synthesis Monomer/PrecursorDiphenyl phosphonate used in polycondensation to create high molecular weight polymers. mdpi.com

Surface Activity and Related Phenomena

The surface activity of ammonium dialkyl and diaryl dithiophosphates is a key attribute that underpins their application in various industrial processes, most notably as corrosion inhibitors and flotation collectors. This activity is primarily due to the amphiphilic nature of the dithiophosphate anion, which contains both hydrophobic organic groups (diphenyl) and a hydrophilic, negatively charged dithiophosphate head.

Research into related aryl dithiophosphate compounds has demonstrated their effectiveness as corrosion inhibitors for metals such as steel in acidic environments. researchgate.netelectrochemsci.org These compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org The inhibition mechanism involves the adsorption of the dithiophosphate molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com

The adsorption process can involve both physisorption (electrostatic interaction between the charged dithiophosphate head and the metal surface) and chemisorption (formation of coordinate bonds between the sulfur atoms and the metal atoms). electrochemsci.org The presence of heteroatoms like sulfur and phosphorus, along with aromatic rings in the inhibitor molecule, facilitates effective adsorption. mdpi.comnih.gov The efficiency of inhibition typically increases with the concentration of the inhibitor, up to a point where a saturation of the surface is achieved. electrochemsci.org

The table below summarizes the corrosion inhibition efficiency of a related compound, S-benzyl-O,O'-bis(p-tert-butyl phenyl)dithiophosphate (SOBP), on Q235 steel in 1.0 M HCl at 303 K, as determined by weight loss measurements.

Inhibitor Concentration (mg L-1) Inhibition Efficiency (%)
10093.87
20094.21

Data adapted from research on a structurally similar aryl dithiophosphate derivative. electrochemsci.org

This data illustrates the high efficiency of aryl dithiophosphates as corrosion inhibitors. The slight increase in efficiency from 100 to 200 mg L-1 suggests that the surface is nearing saturation coverage at these concentrations. electrochemsci.org

In the context of lubrication, the surface activity of dithiophosphates is crucial for their function as antiwear additives. Zinc dialkyldithiophosphates (ZDDPs), which are closely related to the ammonium salts, are known to react with metal surfaces under friction to form a protective tribofilm. aip.orgresearchgate.net This film, typically composed of phosphates and sulfates, acts as a sacrificial layer that prevents direct metal-to-metal contact and reduces wear. researchgate.netresearchgate.net Studies on aryl ZDDPs have shown their ability to prevent the reduction of surface oxides on steel, maintaining an easily sheared surface layer that mitigates wear. aip.org

Environmental Transformation and Fate of Dithiophosphate Compounds

Identification and Characterization of Transformation Products in Aqueous and Environmental Matrices

The transformation of O,O-diphenyl dithiophosphate (B1263838) in the environment leads to the formation of several degradation products. Through mechanisms such as hydrolysis, the primary transformation products expected are Diphenyl phosphate (B84403) (DPHP) and phenol (B47542) . industrialchemicals.gov.au Further degradation can lead to the cleavage of the ester bonds, ultimately yielding phosphoric acid and additional phenol molecules. nih.gov In aqueous solutions, the hydrolysis of the dithiophosphate moiety can also release hydrogen sulfide (B99878) . nih.govmdpi.com

Diphenyl phosphate is a significant transformation product and is frequently detected in various environmental compartments due to its formation from several aryl organophosphate esters used as flame retardants and plasticizers. industrialchemicals.gov.aunih.govuco.esresearchgate.net Studies have confirmed the presence of DPHP in indoor dust, surface water, and wastewater sludge, indicating its persistence and widespread distribution. nih.govusask.ca The strong correlation between the concentrations of triphenyl phosphate (TPHP) and DPHP in environmental samples suggests that DPHP is a major degradation product in real-world conditions. nih.gov

Biotransformation in organisms also plays a role in the environmental fate of these compounds. Studies on the metabolism of TPHP have shown that DPHP is a major metabolite, highlighting the importance of this transformation product in assessing in vivo exposure and effects. nih.gov

Table 1: Identified and Potential Transformation Products of O,O-Diphenyl Dithiophosphate

Precursor CompoundTransformation ProductEnvironmental Matrix
O,O-Diphenyl dithiophosphateDiphenyl phosphate (DPHP)Water, Soil, Biota
O,O-Diphenyl dithiophosphatePhenolWater, Soil
O,O-Diphenyl dithiophosphateHydrogen SulfideWater
Diphenyl phosphate (DPHP)Phosphoric AcidWater, Soil

Mechanisms of Environmental Degradation (e.g., hydrolysis, photolysis)

The environmental degradation of O,O-diphenyl dithiophosphate is primarily governed by hydrolysis and photolysis.

Hydrolysis is a key degradation pathway for dithiophosphate compounds in aqueous environments. The rate of hydrolysis is significantly influenced by the chemical structure of the compound, including the nature of the organic groups attached to the phosphorus atom. nih.gov For aryl dithiophosphates, the cleavage of the P-S bond or the P-O-aryl ester linkages can occur. The hydrolysis of the dithiophosphate group typically results in the formation of the corresponding oxo-analogue (a monothiophosphate) and hydrogen sulfide, or complete hydrolysis to phosphoric acid. nih.gov The hydrolysis of the ester bonds releases the corresponding alcohol or phenol. For O,O-diphenyl dithiophosphate, this would lead to the formation of phenol and diphenyl phosphate. industrialchemicals.gov.au Studies on triphenyl phosphate have shown that it undergoes pH-dependent hydrolysis to form DPHP and phenol, with half-lives ranging from 3 to 19 days at pH 7–9. industrialchemicals.gov.au DPHP itself appears to be more resistant to further hydrolysis under neutral and basic conditions. industrialchemicals.gov.au

Photolysis , or degradation by sunlight, is another important mechanism for the transformation of organophosphate esters in the environment. nih.govirjet.net This can occur through two main pathways:

Direct photolysis , where the compound itself absorbs light energy, leading to its decomposition. nih.gov

Indirect photolysis , which involves reactions with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH). nih.govmdpi.com This is often the more dominant pathway for the degradation of many organic pollutants in natural waters. nih.gov

The rate of photolysis can be influenced by the presence of other substances in the water, such as dissolved organic matter, which can act as photosensitizers or scavengers of reactive species. mdpi.com The degradation of organophosphate esters through photolysis can lead to the formation of various byproducts through reactions like oxidation, dealkylation, and ester cleavage. irjet.net

Factors Influencing Environmental Persistence and Degradation Pathways

Several environmental factors can influence the persistence and degradation pathways of O,O-diphenyl dithiophosphate and its transformation products:

pH: The rate of hydrolysis of organophosphate esters is often pH-dependent. For many, the rate increases under alkaline conditions. industrialchemicals.gov.au

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis, leading to faster degradation. nih.gov

Chemical Structure: The nature of the organic groups bonded to the phosphorus atom has a substantial impact on the stability and degradation rate of dithiophosphates. Aryl esters, like the diphenyl derivative, will have different hydrolysis rates compared to alkyl esters. nih.gov

Sorption: The tendency of a compound to adsorb to soil and sediment particles affects its bioavailability and susceptibility to degradation. Diphenyl phosphate has been found to have a low degree of sorption to surficial sediments, which means it is likely to be mobile in groundwater and more readily available for degradation in the aqueous phase. researchgate.net

Microbial Activity: Biodegradation by microorganisms is a significant pathway for the breakdown of many organic compounds in soil and water. The presence of microbial populations capable of metabolizing dithiophosphates and their transformation products can significantly reduce their persistence.

Monitoring of Dithiophosphate Transformation Products in Environmental Samples

The monitoring of transformation products like diphenyl phosphate (DPHP) is essential for a comprehensive assessment of the environmental impact of aryl dithiophosphates. Due to its formation from various parent compounds, DPHP is frequently detected in a range of environmental samples.

Monitoring studies have documented the presence of DPHP in:

Indoor Dust: DPHP has been found in all tested indoor dust samples in studies conducted in Spain and the Netherlands, with concentrations strongly correlating with those of its parent compound, TPHP. nih.govresearchgate.net

Water and Wastewater: As a degradation product of widely used flame retardants, DPHP is found in wastewater treatment plant effluents and in surface waters. industrialchemicals.gov.au

Soil and Sediment: Due to its mobility, DPHP can be transported to soil and sediment, where its presence can be monitored to assess contamination levels. researchgate.net

Analytical Methods: The detection and quantification of dithiophosphate transformation products in environmental samples are typically performed using advanced analytical techniques. science.gov These include:

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the separation and identification of volatile and semi-volatile organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Highly sensitive and selective, this method is well-suited for the analysis of polar and non-volatile compounds like DPHP in complex matrices such as water and soil extracts. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR can be used to monitor the degradation of organophosphate esters and the formation of their phosphate-containing transformation products. researchgate.net

These analytical methods allow for the reliable measurement of low concentrations of transformation products, which is crucial for exposure assessment and understanding the environmental fate of compounds like Ammonium (B1175870) O,O-diphenyl dithiophosphate.

Emerging Research Directions and Future Perspectives on O,o Diphenyl Dithiophosphate Chemistry

Development of Novel O,O-diphenyl Dithiophosphate (B1263838) Derivatives with Tuned Properties

The inherent versatility of the O,O-diphenyl dithiophosphate backbone allows for systematic structural modifications to fine-tune its electronic and steric properties. Current research is focused on introducing specific functional groups onto the phenyl rings to modulate the ligand's coordination behavior and the resulting complex's characteristics. By selecting appropriate alcohols or phenols with varying carbon chain lengths or functional groups, properties such as hydrolytic stability, thermal stability, and anti-wear performance can be controlled. sciensage.info

For instance, introducing electron-donating or electron-withdrawing substituents can alter the electron density on the sulfur donor atoms, thereby influencing the strength and nature of the metal-sulfur bond. This, in turn, can impact the catalytic activity, photophysical properties, and stability of the resulting metal complexes. The synthesis of novel α-aminophosphonate derivatives containing different aryl groups has shown that fungicidal and insecticidal activities can be tuned based on the substituents. nih.gov Similarly, the development of D−A−D-type 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives demonstrates how modifying donor groups can affect photophysical behavior, such as emission wavelengths. beilstein-journals.org While these examples are not direct derivatives of O,O-diphenyl dithiophosphate, the principles of tuning properties through structural modification are directly applicable.

Future work in this area is expected to focus on creating multifunctional ligands that combine the coordination properties of the dithiophosphate group with other functionalities, such as luminescence, redox activity, or specific molecular recognition capabilities. This could lead to the development of "smart" materials that respond to external stimuli.

FeatureModification StrategyPotential Tuned Property
Electronic Properties Introduction of electron-donating/-withdrawing groups on phenyl ringsMetal-ligand bond strength, Redox potential, Catalytic activity
Steric Hindrance Addition of bulky substituents on phenyl ringsCoordination geometry, Complex stability, Selectivity in catalysis
Solubility Incorporation of long alkyl or polyether chainsProcessability in different solvents, Application in lubricants
Functionality Appending photoactive or bioactive moietiesLuminescence, Targeted biological activity, Sensor development

Exploration of Advanced Synthetic Methodologies

The traditional synthesis of dithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₂S₅) with corresponding alcohols or phenols. researchgate.netwikipedia.orgwikipedia.org While effective, this method can sometimes be difficult to control and may produce byproducts. Consequently, research is actively pursuing more efficient, safer, and environmentally benign synthetic routes.

One promising direction is the development of "one-pot" syntheses that start from elemental phosphorus (white or red). researchgate.net These methods, which involve the reaction of elemental phosphorus with sulfur, an alcohol or phenol (B47542), and an amine, offer a more direct and atom-economical route to ammonium (B1175870) dithiophosphate salts. nih.govnih.gov These reactions are often characterized by the complete conversion of white phosphorus and avoid the release of hazardous hydrogen sulfide (B99878) gas. researchgate.netnih.gov Other innovative approaches are exploring redox-neutral activation of phosphates to bypass the use of hazardous white phosphorus altogether. nih.gov

Furthermore, catalyst-free methods, such as the direct reaction between phosphorus pentasulfide and diols, are being explored for the synthesis of novel poly(dithiophosphate)s. nih.govresearchgate.net These solvent-free or reduced-solvent approaches align with the principles of green chemistry by minimizing waste and energy consumption. Future research will likely focus on microwave-assisted synthesis and flow chemistry techniques to accelerate reaction times, improve yields, and enable continuous production processes.

MethodPrecursorsAdvantages
Traditional Method Phosphorus Pentasulfide (P₂S₅) + PhenolWell-established, high yield
One-Pot Elemental P White/Red Phosphorus + Sulfur + Phenol + AmineAtom-economical, reduced H₂S emission, safer
Catalyst-Free Polymerization Phosphorus Pentasulfide (P₂S₅) + DiolsAdditive-free, potential for new polymers
Redox-Neutral Activation Phosphates + Activating AgentAvoids hazardous P₄ precursor

Investigation of New Coordination Motifs and Architectures

The dithiophosphate ligand, [(PhO)₂PS₂]⁻, is a highly versatile building block in coordination chemistry. The two sulfur donor atoms can coordinate to a metal center in several ways: as a chelating ligand forming a four-membered ring, or as a bridging ligand connecting two or more metal centers. researchgate.net This versatility allows for the construction of a wide array of coordination architectures, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers.

Emerging research is delving into the self-assembly of O,O-diphenyl dithiophosphate ligands with various metal ions to create novel supramolecular structures. The interplay of coordination bonds, hydrogen bonds (especially with the ammonium cation), and π-π stacking interactions between the phenyl rings can be harnessed to direct the formation of complex, high-dimensional networks. In the crystal structure of ammonium diethyldithiophosphate, for instance, the ammonium cation is connected by four charge-assisted N—H···S hydrogen bonds to four separate dithiophosphate anions, showcasing the importance of these secondary interactions. wikipedia.org

Researchers are particularly interested in exploring the coordination of diphenyl dithiophosphate with coinage metals (Cu, Ag, Au) and other soft metal ions, where the soft sulfur donors of the ligand can form strong bonds. researchgate.net The synthesis of dinuclear gold(I) dithiophosphonate complexes highlights the potential for creating luminescent materials. unirioja.es Future investigations will likely focus on creating metal-organic frameworks (MOFs) and other porous materials where the dithiophosphate ligand acts as a linker, potentially leading to new materials for gas storage, separation, and catalysis.

Coordination ModeResulting StructurePotential Application
Monodentate Simple complexesHomogeneous catalysis
Bidentate (Chelating) Mononuclear complexesPrecursors for materials
Bidentate (Bridging) Dinuclear, Polynuclear, or Polymeric structuresLuminescent materials, MOFs

Interdisciplinary Research at the Interface of Coordination Chemistry, Materials Science, and Environmental Chemistry

The unique properties of O,O-diphenyl dithiophosphate and its derivatives position them at the crossroads of several scientific disciplines. The intersection of coordination chemistry with materials science and environmental chemistry is proving to be a particularly fertile ground for innovation.

In materials science , dithiophosphates are being utilized as single-source precursors for the synthesis of metal sulfide nanoparticles. researchgate.net The thermal decomposition of a metal-dithiophosphate complex can yield well-defined nanoparticles with controlled size and morphology, which are of interest for applications in electronics, optics, and catalysis. rsc.orgmdpi.comscilit.com The ability of the dithiophosphate moiety to be incorporated into polymer chains also opens up possibilities for creating new functional polymers with applications as metal-ion extractants, coatings, or lubricant additives. nih.govresearchgate.net

From an environmental chemistry perspective, the fate and impact of organophosphorus compounds are of significant interest. Diphenyl phosphate (B84403) (DPHP), the core structure of the ligand minus the sulfur atoms, is a known degradation product and metabolite of widely used aryl-phosphate flame retardants like triphenyl phosphate (TPHP). researchgate.netnih.gov As such, DPHP is frequently detected in indoor dust and various environmental matrices, raising concerns about its potential toxicity and impact on ecosystems. nih.govnih.gov Studies on the environmental behavior of DPHP, including its sorption in soils and toxicity to aquatic life, are crucial for assessing the environmental risk associated with this class of compounds. researchgate.netnih.gov This research provides a critical feedback loop for designing next-generation organophosphorus compounds with improved environmental profiles.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Ammonium O,O-diphenyl dithiophosphate, and what methodological considerations ensure high yield and purity?

  • Answer : The compound is typically synthesized via neutralization of O,O-diphenyl dithiophosphoric acid with aqueous ammonia under controlled pH (5.5–6.5) and temperature (0–5°C) to prevent side reactions. Post-synthesis, crystallization in ethanol or acetone enhances purity . Key considerations:

  • Use anhydrous solvents to avoid hydrolysis.
  • Monitor reaction progress via 31P NMR to confirm complete acid neutralization.
  • Purity criteria (e.g., ≤0.01% heavy metals) align with reagent-grade ammonium phosphate salts, as per USP standards .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural integrity?

  • Answer :

  • FT-IR : Confirm P=S (600–750 cm⁻¹) and P-O-Ph (950–1050 cm⁻¹) bonds.
  • 31P NMR : Identify chemical shifts between δ 80–100 ppm for dithiophosphate groups .
  • HPLC-UV/MS : Detect impurities using reverse-phase C18 columns with ammonium phosphate buffers (e.g., 10 mM, pH 4.5) for mobile phases .

Q. What are the primary research applications of this compound in inorganic or organic chemistry?

  • Answer : It serves as:

  • A ligand precursor for transition-metal catalysts (e.g., Pd or Cu complexes in cross-coupling reactions) .
  • A corrosion inhibitor in electrochemical studies, requiring controlled concentration (0.1–1 mM) in polar aprotic solvents .

Advanced Research Questions

Q. How do experimental conditions (e.g., solvent polarity, temperature) influence the stability of this compound in catalytic systems?

  • Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Decomposition onset >150°C in inert atmospheres .
  • Solvent Screening : Stability in DMSO > acetonitrile > water; aqueous solutions degrade via hydrolysis (t½ = 24–48 hrs at pH 7) .
  • Contradiction Note : Conflicting reports on aqueous stability necessitate pH-controlled experiments (e.g., buffered solutions at pH 5–6) .

Q. What strategies resolve contradictions in reported catalytic activity data for metal complexes derived from this ligand?

  • Answer :

  • Batch Consistency : Verify ligand purity via elemental analysis (e.g., N/P/S ratios) and compare with literature .
  • Reaction Optimization : Test ligand-to-metal ratios (1:1 vs. 2:1) and solvent effects (e.g., DMF vs. THF) .
  • Controlled Replicates : Use standardized substrates (e.g., aryl halides) to benchmark catalytic efficiency .

Q. How can researchers design experiments to study environmental degradation pathways of this compound?

  • Answer :

  • Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) in simulated natural waters; monitor degradation via LC-MS .
  • Microbial Assays : Use soil slurries to assess biodegradation rates under aerobic/anaerobic conditions .
  • Data Interpretation : Cross-reference with analogous ammonium dithiophosphates (e.g., O,O-diethyl derivatives) to predict metabolite profiles .

Methodological Tables

Table 1 : Key Purity Criteria for Reagent-Grade Ammonium Salts (Adapted from )

ParameterAcceptable LimitTest Method
Heavy Metals (as Pb)≤5 ppmICP-MS
Sulfate (SO₄²⁻)≤0.01%Ion Chromatography
Residual Solvents≤0.1%Headspace GC

Table 2 : Stability of Ammonium Dithiophosphates in Solvents (Based on )

SolventStability (25°C)Degradation Pathway
DMSO>30 daysNone
Acetonitrile7–14 daysSlow hydrolysis
Water (pH 7)1–2 daysRapid hydrolysis to PO₃⁻

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.